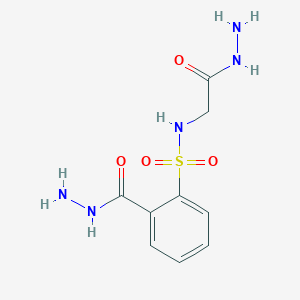
2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes both hydrazine and benzohydrazide functional groups. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of benzohydrazide with a sulfonyl chloride derivative, followed by the introduction of a hydrazine moiety. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl and carbonyl derivatives.
Reduction: Reduction reactions can convert the hydrazine groups into amines.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl and carbonyl compounds, while reduction can produce amines.
Applications De Recherche Scientifique
2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide involves its interaction with specific molecular targets. The hydrazine and benzohydrazide groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt key biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydrazine and benzohydrazide derivatives, such as:
- Benzohydrazide
- Sulfonyl hydrazides
- Hydrazinecarboxamides
Uniqueness
What sets 2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide apart is its combination of both hydrazine and benzohydrazide functional groups, which confer unique reactivity and potential applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Propriétés
Numéro CAS |
184971-41-3 |
|---|---|
Formule moléculaire |
C9H13N5O4S |
Poids moléculaire |
287.30 g/mol |
Nom IUPAC |
2-(hydrazinecarbonyl)-N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H13N5O4S/c10-13-8(15)5-12-19(17,18)7-4-2-1-3-6(7)9(16)14-11/h1-4,12H,5,10-11H2,(H,13,15)(H,14,16) |
Clé InChI |
GVBCYMPPZVPZSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)NCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


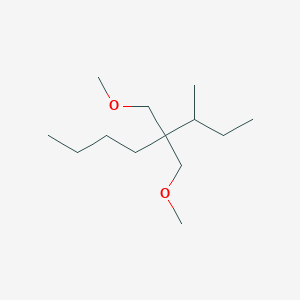
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)

![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
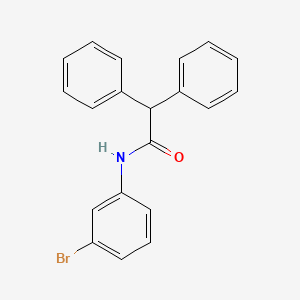
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
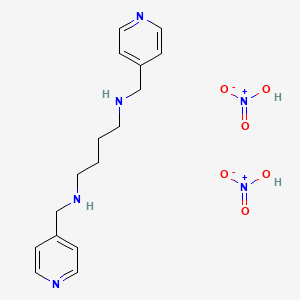
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)


![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
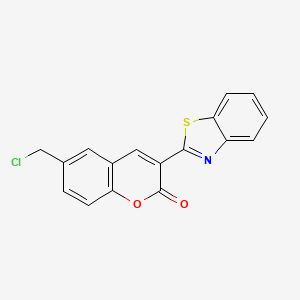
![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)
